Home > Products > Screening Compounds P137069 > 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline - 1341779-07-4

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3368623
CAS Number: 1341779-07-4
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a newly discovered alkaloid isolated from the New Zealand marine bryozoan Pterocella vesiculosa. It belongs to the β-carboline alkaloid family, known for diverse biological activities. This particular alkaloid has attracted scientific interest due to its potential medicinal properties.

2-Acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds serve as precursors in the stereoselective synthesis of 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives []. Reacting them with primary or secondary amines results in the substitution of the bromine atom with the amine group.

Reference:

4-amino-1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: These derivatives are synthesized from 2-acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines by reacting with primary or secondary amines. The reaction proceeds stereoselectively, resulting in a defined configuration at the 4-position [].

Reference:

6-Bromo-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is synthesized via a multistep process that involves lithiation of a 2-methylarylidene-tert-butylamine, formylation, reductive amination, and subsequent removal of the tert-butyl group [].

Reference:

Cis‐1‐Methyl‐3‐(3,4‐Dimethoxyphenyl)‐5‐Bromo‐7‐methoxy‐8‐hydroxy‐1,2,3,4‐tetrahydroisoquinoline

Compound Description: This compound is synthesized stereoselectively from a brominated 1,2-diaryl-ethylamine. Its structure is confirmed through spectroscopic analysis [].

Reference:

trans-5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is synthesized from 3,5-dimethoxybenzaldehyde through a multistep process that involves a Henry reaction, reduction, and cyclization steps []. The trans configuration of the final product is confirmed by X-ray crystallography.

Reference:

(1S,3S)-2-benzyl-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrobromide

Compound Description: This compound is prepared through N-benzylation of the corresponding secondary amine followed by treatment with hydrobromic acid to obtain the hydrobromide salt [].

Reference:

5-Bromo-8-methoxy-1-methyl-beta-carboline

Compound Description: This alkaloid, isolated from the New Zealand marine bryozoan Pterocella Vesiculosa, exhibits biological activity against P388 murine leukemia cells and several microorganisms [].

Reference:

3-(4-Hydroxybenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

Compound Description: Synthesized as a potential dopamine D4 receptor antagonist, this compound is prepared from 3-methoxyphenol, methyl-4-oxo-3-piperidine carboxylate hydrochloride, and 4-hydroxybenzaldehyde [].

Reference:

2-[4-(amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: These novel compounds, designated as ZI 1-6, have been synthesized as potential tyrosine kinase inhibitors. Molecular docking studies suggest they interact with EGFR and HER2 through ionic interactions, hydrogen bonding, charge transfer, and hydrophobic interactions [].

Reference:

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

Compound Description: This compound exhibits dual activity as a potent human peroxisome proliferator-activated receptor γ (PPARγ)-selective agonist and human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor [].

Reference:

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

Compound Description: These derivatives, synthesized from 7-aminocephalosporic acid, represent a new class of cephalosporin antibiotics. The synthetic route avoids the use of toxic diphenyldiazomethane and allows for diverse substitutions at the C-7 amino and C-3' positions [].

Reference:

Methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate

Compound Description: This compound, with its defined stereochemistry, represents an intermediate in the synthesis of complex natural products. Its structure is elucidated through X-ray crystallography, revealing the conformation of the tetrahydronaphthalene ring system [].

Reference:

6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound, classified as an unnatural alkaloid, serves as a chiral spacer in the development of optically active cyclophane receptors. Its optical resolution is achieved through diastereomeric salt formation with dibenzoyltartaric acid. The absolute configuration of the S-enantiomer is confirmed using X-ray crystallography [].

Reference:

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives

Compound Description: This series of analogues incorporates a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group. These compounds show high affinity and selectivity for dopamine D3 receptors (D3R) over D1 and D2 receptors [].

Reference:

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based macrocycles

Compound Description: These macrocyclic compounds act as potent inhibitors of the hepatitis C virus NS3 protease. They are designed to mimic known peptide-based inhibitors and incorporate the 1,2,3,4-tetrahydroisoquinoline-3-carboxylamide (Tic) moiety [].

Reference:

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) found in the heart. It is being developed as a potential treatment for stable angina and atrial fibrillation [].

Reference:

1-(2',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a positional isomer of trimetoquinol, a known beta-adrenergic agent. It exhibits lower beta-adrenergic activity compared to trimetoquinol but acts as an effective antiaggregatory agent in human and rabbit platelet-rich plasma preparations [].

Reference:

Nitro-1,2,3,4-tetrahydroisoquinolylpurine ribosides

Compound Description: These regioisomers are conformationally constrained analogues of nitrobenzylmercaptopurine riboside (NBMPR), a potent inhibitor of the es nucleoside transporter. They are designed to probe the bioactive conformation of NBMPR when bound to the transporter [].

Reference:

7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661)

Compound Description: SK&F 29661 is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT). Studies have been conducted on this compound and its derivatives to explore the role of the acidic hydrogen in the aminosulfonyl group for its selectivity against the α2-adrenoceptor [].

Reference:

6,7-dimethoxy-4-phenyl- 1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound's stereochemistry has been extensively studied, with the S-configuration of the 4-phenyl substituent being crucial for its biological activity, specifically 5-HT, NE, and DA uptake inhibition [].

Reference:

2-acyl (or sulfonyl)-4-bromo-1-cyano-3-methoxy-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds are synthesized from 2-acyl (or sulfonyl)-1-cyano-1,2-dihydroisoquinolines in a highly stereoselective manner. The reaction involves the addition of bromine and methanol, resulting in the formation of a new chiral center at the 4-position [].

Reference:

H-Dmt-Tic-Gly-NH-Bzl (4)

Compound Description: This compound, also known as UFP-505, acts as a bifunctional opioid with both μ agonist and δ antagonist properties. Research on this compound focuses on its potential as an analgesic with reduced side effects compared to traditional opioids [].

Reference:

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines

Compound Description: These compounds represent a new class of potent and selective ligands for the 5-HT1A receptor. Their design was based on conformational constraint of existing 5-HT1A ligands [].

Reference:

3-(4-Chlorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

Compound Description: Originally synthesized as a potential dopamine D4 receptor antagonist, this compound demonstrates high specific binding to sigma(1) receptors. It has been radiolabeled with carbon-11 for PET imaging studies [].

Reference:

1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This tetrahydroisoquinoline derivative demonstrates potent hypotensive and bronchodilating effects. It acts as an adrenergic stimulating agent with a potential inhibitory effect on catechol-O-methyltransferase (COMT) activity [].

Overview

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the tetrahydroisoquinoline class, which is recognized for its diverse biological activities. This compound features a bromine atom and a methoxy group, which contribute to its unique chemical properties and potential applications in medicinal chemistry. The molecular formula for this compound is C10_{10}H12_{12}BrN\O, and it is often encountered in its hydrochloride form.

Source

This compound can be synthesized through various methods, primarily involving bromination and methoxylation reactions of tetrahydroisoquinoline derivatives. Its synthesis has been documented in several scientific studies and chemical databases, highlighting its relevance in organic synthesis and drug development .

Classification

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is classified as an organic heterocyclic compound. It falls under the category of isoquinoline derivatives, which are known for their pharmacological properties. The presence of halogen (bromine) and ether (methoxy) functional groups enhances its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

  1. Bromination: The starting material, 8-methoxy-1,2,3,4-tetrahydroisoquinoline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide in a suitable solvent like dichloromethane.
  2. Methoxylation: The resulting brominated compound may then be subjected to methoxylation to introduce the methoxy group at the desired position.

Technical Details

  • Reagents: Common reagents include bromine or N-bromosuccinimide for bromination and methyl iodide or dimethyl sulfate for methoxylation.
  • Conditions: The reactions are typically conducted under controlled temperatures and may require purification steps such as recrystallization or chromatography to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline can be represented as follows:

  • Core Structure: The compound contains a tetrahydroisoquinoline backbone with a bromine substituent at the 5-position and a methoxy group at the 8-position.

Data

  • Molecular Formula: C10_{10}H12_{12}BrN\O
  • Molecular Weight: Approximately 241.12 g/mol
  • Structural Representation: The structure can be depicted using various chemical drawing software or visualized through molecular modeling tools.
Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinoline derivatives.
  2. Reduction: It can undergo reduction to yield different tetrahydroisoquinoline derivatives.
  3. Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate or chromium trioxide.
    • For reduction: Sodium borohydride or lithium aluminum hydride.
    • For substitution: Nucleophiles such as amines or thiols are utilized .
Mechanism of Action

The mechanism of action for 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate neurotransmitter receptors or enzymes related to dopaminergic and serotonergic pathways. This interaction could lead to various physiological effects that warrant further investigation into its pharmacological potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the electrophilic bromine atom.

Relevant Data

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline has significant potential in scientific research due to its structural characteristics:

  • Medicinal Chemistry: It serves as a valuable scaffold for developing new pharmaceuticals targeting central nervous system disorders.
  • Biological Studies: Its interaction with neurotransmitter systems makes it a candidate for studying neuropharmacology and developing therapeutic agents against conditions like depression or anxiety .

Properties

CAS Number

1341779-07-4

Product Name

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H12BrNO

Molecular Weight

242.11

InChI

InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3

InChI Key

CVDMJMDZJNZACR-UHFFFAOYSA-N

SMILES

COC1=C2CNCCC2=C(C=C1)Br

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.